Lutetium(III) acetylacetonate

Description

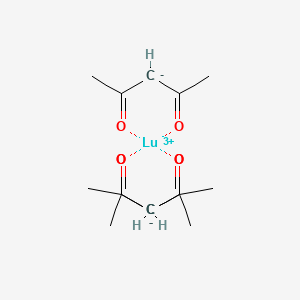

Lutetium(III) acetylacetonate (Lu(acac)₃, CAS 86322-74-9) is a coordination compound comprising a lutetium(III) ion coordinated to three acetylacetonate (acac) ligands. It is a white to off-white crystalline solid with a molecular weight of ~581.34 g/mol, soluble in organic solvents such as acetone, toluene, and chloroform . Its high thermal stability (melting point >200°C) and paramagnetic nature (due to unpaired electrons in Lu³⁺) make it suitable for catalysis, materials science, and as a precursor for synthesizing lutetium-based complexes . Lu(acac)₃ is notably employed in the formation of homoleptic and heteroleptic sandwich complexes, such as (Ph-TBTAP)₂Lu and (Ph-TBTAP)LuPc, which are pivotal in advanced materials research .

Properties

Molecular Formula |

C15H21LuO6 |

|---|---|

Molecular Weight |

472.29 g/mol |

IUPAC Name |

lutetium(3+);pentane-2,4-dione |

InChI |

InChI=1S/3C5H7O2.Lu/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |

InChI Key |

HXFHOORFYPCGNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Lu+3] |

Origin of Product |

United States |

Preparation Methods

Lutetium(III) acetylacetonate can be synthesized through the reaction of trialkoxylutetium with acetylacetone . The reaction typically involves the following steps:

Reaction of Trialkoxylutetium with Acetylacetone: This method involves mixing trialkoxylutetium with acetylacetone under controlled conditions to form the desired lutetium(III) acetylacetonate complex.

Industrial Production:

Chemical Reactions Analysis

Lutetium(III) acetylacetonate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.

Substitution Reactions: Lutetium(III) acetylacetonate can form adducts with other ligands, such as 1,10-phenanthroline and 2,2’-bipyridine.

Thermal Decomposition: The compound is known to decompose under thermal conditions, leading to the formation of free radicals.

Scientific Research Applications

Applications in Chemistry

Catalysis : Lutetium(III) acetylacetonate serves as a catalyst in various organic reactions, particularly in the synthesis of complex organic molecules. Its ability to stabilize reactive intermediates makes it valuable in catalysis.

Precursor for Material Synthesis : It is used as a precursor for the preparation of lutetium oxide and other lutetium compounds, which are essential for various applications including phosphors and ceramics.

Applications in Materials Science

Nanotechnology : Lutetium(III) acetylacetonate has been utilized in the synthesis of nanoparticles. These nanoparticles have applications in drug delivery systems and as contrast agents in imaging techniques due to their luminescent properties.

Thin Film Deposition : The compound is also employed in chemical vapor deposition (CVD) processes to create thin films for electronic devices. Its solubility in organic solvents facilitates its use in these advanced manufacturing techniques.

Biological Applications

Imaging Agents : One of the most promising applications of lutetium(III) acetylacetonate is as a contrast agent in magnetic resonance imaging (MRI). Its paramagnetic properties enhance imaging quality, providing clearer images for diagnostic purposes.

Drug Delivery Systems : Research indicates that this compound can be incorporated into drug delivery systems, improving the targeting and efficacy of therapeutic agents. Studies have shown that it can facilitate the transport of drugs to specific sites within the body.

Cancer Treatment Research

A study investigated the effects of lutetium(III) acetylacetonate on cancer cell lines. Results indicated that treatment with this compound led to increased apoptosis rates in malignant cells compared to controls, suggesting its potential as an anticancer agent.

Nanoparticle Development

In another study, lutetium(III) acetylacetonate was used to synthesize nanoparticles for targeted drug delivery. The incorporation of this compound improved the stability and drug-loading capacity of the nanoparticles, enhancing their therapeutic efficacy in preclinical models.

Mechanism of Action

The mechanism of action of lutetium(III) acetylacetonate involves the coordination of the acetylacetonate ligands to the lutetium ion. This coordination forms a stable chelate ring, which imparts unique chemical properties to the compound . The presence of β-diketone ligands allows for various chemical interactions, including the formation of adducts with other ligands .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromium(III) Acetylacetonate (Cr(acac)₃)

- Structure & Synthesis: Cr(acac)₃ has a distorted octahedral geometry and is synthesized via direct metallation.

- Catalytic Activity : Cr(acac)₃ exhibits redox-driven catalytic behavior in oxidation reactions (e.g., oxidation of 1-octene with tert-butyl hydroperoxide), involving Cr(III) → Cr(VI) transitions and radical intermediates . Lu(acac)₃, in contrast, operates through selective bond activation without redox cycling .

- Market Data : Cr(acac)₃ has a broader industrial market (2019–2023 CAGR ~3.5%), driven by applications in coatings and polymers, whereas Lu(acac)₃ remains niche due to specialized research uses .

Iridium(III) Acetylacetonate (Ir(acac)₃)

- Physical Properties : Ir(acac)₃ (CAS 15635-87-7) is an orange-yellow powder with a higher melting point (269–271°C) compared to Lu(acac)₃ .

- Applications: Widely used in hydrogenation and oxidation catalysis, Ir(acac)₃ is critical in synthesizing organometallic polymers. Lu(acac)₃, however, excels in forming luminescent porphyrin complexes with minimal ligand effects on photophysics .

- Market Scope : Ir(acac)₃ has a well-established market in Asia-Pacific and Europe, driven by electronics and catalysis sectors, while Lu(acac)₃ is primarily research-oriented .

Ruthenium(III) Acetylacetonate (Ru(acac)₃)

- Magnetic Properties : Ru(acac)₃ lacks the paramagnetism of Lu(acac)₃, limiting its utility in magnetic materials .

- Synthesis Cost : Ru(acac)₃ is priced at ~$255/g (comparable to Lu(acac)₃), but its demand is higher in electrochemistry .

Cobalt(III) Acetylacetonate (Co(acac)₃)

- Reactivity: Co(acac)₃ is a strong oxidant for alcohols and phenols, involving radical pathways. Lu(acac)₃, however, avoids radical intermediates, favoring non-destructive coordination .

- Thermodynamics : Co(acac)₃ reactions exhibit higher activation energies (ΔH‡ ~80 kJ/mol), whereas Lu(acac)₃-mediated processes are milder and more selective .

Comparative Data Table

| Property | Lu(acac)₃ | Cr(acac)₃ | Ir(acac)₃ | Ru(acac)₃ |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 581.34 | 349.21 | 489.54 | 449.43 |

| Melting Point (°C) | >200 | ~180 | 269–271 | ~200 |

| Solubility | Organic solvents | Organic solvents | Limited in water | Organic solvents |

| Catalytic Mechanism | Bond activation | Redox cycling | Redox/Hydrogenation | Redox/Electrochemistry |

| Photoresponsiveness | Not studied | Low | Not studied | Moderate |

| Market Price (USD/g) | ~255 | ~120 | ~300 | ~255 |

| Key Applications | Sandwich complexes | Polymer coatings | Organometallics | Dinuclear catalysts |

| References |

Biological Activity

Lutetium(III) acetylacetonate, a coordination compound of lutetium with acetylacetone, has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and materials science. This article delves into the biological activity of Lutetium(III) acetylacetonate, summarizing its mechanisms of action, pharmacokinetics, and relevant case studies.

Lutetium(III) acetylacetonate is characterized by its chemical formula , and it typically exists as a hydrate. The compound is soluble in organic solvents and exhibits unique coordination chemistry due to the presence of the acetylacetonate ligand, which forms stable chelate complexes with the lutetium ion.

Lutetium(III) acetylacetonate interacts with various biological targets through coordination chemistry. The acetylacetonate ligand facilitates the formation of stable complexes that can influence enzyme activity and cellular functions.

- Target Interaction : The compound may interact with metal-binding sites in proteins, potentially altering their activity.

- Cellular Impact : Research indicates that metal acetylacetonates can induce oxidative stress in cells, leading to apoptosis in certain cancer cell lines.

Pharmacokinetics

The pharmacokinetic profile of Lutetium(III) acetylacetonate remains largely unexplored. However, it is known that similar metal complexes exhibit:

- Absorption : Generally low due to poor solubility in aqueous environments.

- Distribution : Likely accumulates in organs with high blood flow, such as the liver and kidneys.

- Metabolism : Limited data available; however, it may undergo hydrolysis or ligand exchange reactions.

- Excretion : Primarily through renal pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of Lutetium(III) acetylacetonate. For instance:

- A study demonstrated that Lutetium(III) acetylacetonate exhibited cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

- Another investigation found that the compound could enhance the efficacy of chemotherapy agents when used in combination therapies .

Comparative Studies

A comparative analysis with other lanthanide acetylacetonates (e.g., Ytterbium(III), Erbium(III)) revealed distinct biological activities attributed to differences in electronic configurations and ligand interactions. Lutetium(III) acetylacetonate showed unique reactivity patterns that could be exploited for targeted drug delivery systems .

Table 1: Biological Activity Comparison of Lanthanide Acetylacetonates

| Compound | Anticancer Activity | Mechanism of Action | Solubility |

|---|---|---|---|

| Lutetium(III) acetylacetonate | Moderate | Apoptosis induction | Organic solvents |

| Ytterbium(III) acetylacetonate | Low | Enzyme inhibition | Organic solvents |

| Erbium(III) acetylacetonate | High | Reactive oxygen species generation | Organic solvents |

Table 2: Summary of Pharmacokinetic Properties

| Parameter | Description |

|---|---|

| Absorption | Low due to poor solubility |

| Distribution | Accumulates in liver and kidneys |

| Metabolism | Limited data; potential hydrolysis |

| Excretion | Primarily renal |

Q & A

Q. Why do some studies report negligible ligand effects on lutetium(III) complexes, while others emphasize ligand-dependent properties?

- Methodological Answer : Contradictions arise from differing experimental focuses (e.g., photophysics vs. catalytic activity). For photoluminescence, ligand effects may be masked by dominant metal-centered transitions. In catalysis, ligand bulkiness alters substrate access. To resolve, conduct comparative studies under identical conditions (solvent, concentration). Use multivariate analysis to isolate ligand contributions from other variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.